4-Cyclopropoxy-2-nitrobenzaldehyde
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Overview
Description
4-Cyclopropoxy-2-nitrobenzaldehyde is an organic compound with the chemical formula C10H9NO4. It is a derivative of benzaldehyde, featuring a nitro group at the 2-position and a cyclopropoxy group at the 4-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-nitrobenzaldehyde typically involves the nitration of 4-cyclopropoxybenzaldehyde. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 2-position . Another method involves the bromination of 2-nitrotoluene followed by hydrolysis and oxidation steps to yield the desired compound .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst, which improves the cleanliness and yield of the reaction . The use of environmentally friendly solvents and catalysts is also emphasized to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium or platinum catalysts.
Substitution: Reagents such as sodium borohydride or lithium aluminum hydride can be used for nucleophilic substitution.
Condensation: Primary amines are commonly used in the presence of a reducing agent like sodium borohydride.
Major Products Formed
Reduction: 4-Cyclopropoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Condensation: Schiff bases with different amine derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-nitrobenzaldehyde involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is an electron-withdrawing group, which makes the benzaldehyde more reactive towards nucleophiles. This reactivity is exploited in various synthetic reactions to form new chemical bonds and structures . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: Similar in structure but lacks the cyclopropoxy group.
2-Nitrobenzaldehyde: Similar in structure but lacks the cyclopropoxy group and has the nitro group at the 2-position.
4-Cyclopropoxybenzaldehyde: Similar in structure but lacks the nitro group.
Uniqueness
4-Cyclopropoxy-2-nitrobenzaldehyde is unique due to the presence of both the cyclopropoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c12-6-7-1-2-9(15-8-3-4-8)5-10(7)11(13)14/h1-2,5-6,8H,3-4H2 |
InChI Key |
MEKARWFNPUVFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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